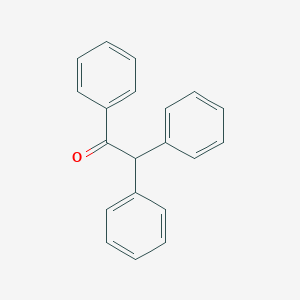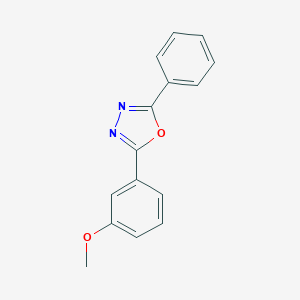
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism Of Action
The exact mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is still not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of the NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time.
One limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Future Directions
There are many potential future directions for research on 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound in order to better understand its effects on various biological processes.
2. Investigation of the potential use of this compound in photodynamic therapy for the treatment of cancer.
3. Development of more efficient synthesis methods for this compound in order to increase its availability for research and potential applications.
4. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
5. Further studies on the potential toxicity of this compound in order to better understand its safety profile for use in various applications.
Synthesis Methods
The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is usually carried out through a reaction between hydrazine hydrate and 3-methoxybenzohydrazide, followed by a condensation reaction with benzoyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to obtain the final product.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
In agriculture, 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied for its ability to inhibit the growth of various plant pathogens and pests. It has also been investigated for its potential use as a herbicide and fungicide.
In material science, this compound has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
properties
CAS RN |
1874-41-5 |
|---|---|
Product Name |
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)15-17-16-14(19-15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OJJKBDBWNZRBFI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Other CAS RN |
1874-41-5 |
synonyms |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



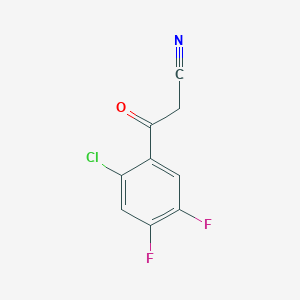
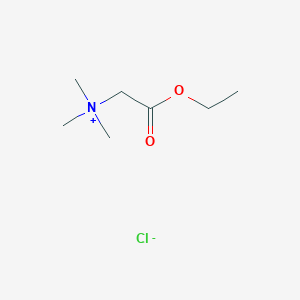

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
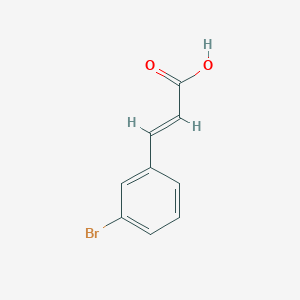
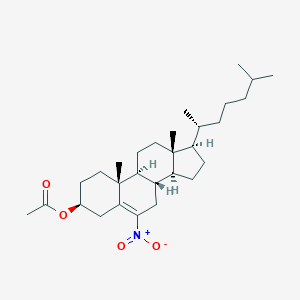
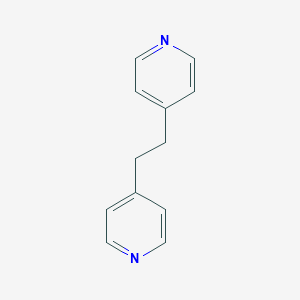
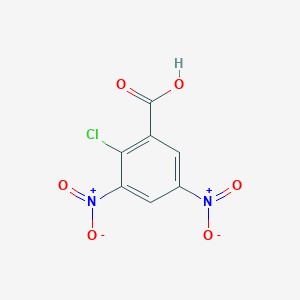
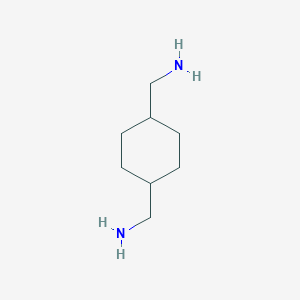
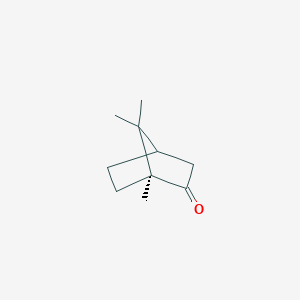
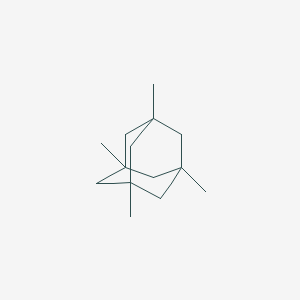
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
